molecular formula C37H45ClN2O2 B606877 Cyanine7 carboxylic acid CAS No. 1628790-40-8

Cyanine7 carboxylic acid

Cat. No. B606877
M. Wt: 585.23
InChI Key: FOVQXMYLXAXGJR-UHFFFAOYSA-N
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Description

Cyanine7 carboxylic acid is a synthetic dye belonging to the polymethine group . It is a near-infrared fluorescent dye commonly used in biomedical research areas such as biomarkers and cell imaging . The dye is unactivated and free .


Synthesis Analysis

Cyanine dyes possessing carboxylic acid groups have been synthesized and used in many fields of study. The acid groups can act as handles for bioconjugation or as metal chelators . Several pentamethine cyanine dyes with propionic acid handles were synthesized and their optical properties were studied .


Molecular Structure Analysis

The molecular formula of Cyanine7 carboxylic acid is C37H45ClN2O2 . It is a conjugated system between two nitrogen atoms; in each resonance structure, exactly one nitrogen atom is oxidized to an iminium .


Chemical Reactions Analysis

Cyanine7.5 carboxylic is a dye derivative of Cyanine 7.5 with carboxylic acid functional groups . The reactions involving Cyanine7 carboxylic acid are not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

The molecular weight of Cyanine7 carboxylic acid is 585.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 584.3169564 g/mol .

Scientific Research Applications

  • Bioconjugation and Metal Chelation : Cyanine dyes with carboxylic acid groups, such as pentamethine cyanine dyes with propionic acid handles, are used in various fields. These acid groups serve as bioconjugation handles or metal chelators. The optical properties of these dyes, including absorbance, emission maxima, quantum yield, and molecular brightness, are studied for their potential as fluorescent probes (Dost, Gressel, & Henary, 2017).

  • Biomarker Analysis : The cyanide metabolite 2-aminothiazoline-4-carboxylic acid (ATCA) is a stable biomarker for cyanide exposure. Analytical methods like gas chromatography-mass spectrometry (GC-MS) have been developed for its identification and quantification in biological samples, indicating the importance of cyanine derivatives in toxicological studies (Logue et al., 2005).

  • Dye-Sensitized Solar Cells : Carboxylate-functionalized cyanine dyes are studied for their sensitizing properties in dye-sensitized nanocrystalline TiO2 solar cells. The type of carboxyl functions used for attaching the dyes to the surface affects the performance of these solar cells (Ehret, Stuhl, & Spitler, 2000).

  • Fluorescent Labeling of Nucleic Acids : Cyanine dyes like Cy3, Cy5, DyLight DY547, and DyLight DY647 are used in fluorescent labeling of DNA and RNA oligonucleotides for applications such as qPCR, sequencing, and microarray hybridization. Their fluorescence efficiency is sequence-dependent, which is significant for molecular biology research (Kretschy & Somoza, 2014).

  • Forensic Science : The hydrogen cyanide metabolite ATCA, found in biological materials, is a reliable biomarker for cyanide poisoning. Methods for ATCA determination in whole blood have been developed, offering new possibilities in forensic science (Giebułtowicz et al., 2016).

  • NIR Fluorescent Probes : Novel near-infrared (NIR) cyanine dyes have been synthesized for use as water-soluble substitutes for commercial fluorescent labels. These dyes are useful in preparing internally quenched fluorescent probes for biological applications (Bouteiller et al., 2007).

  • Biological Application : Monofunctional carbocyanine dyes with carboxylic acids, azides, or alkynes have been developed for biological applications. These dyes exhibit strong NIR fluorescence and are used in bioorthogonal labeling (Shao, Weissleder, & Hilderbrand, 2008).

Future Directions

The catalytic reduction of carboxylic acid derivatives, including Cyanine7 carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions in this field could involve further exploration of these catalytic processes .

properties

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVQXMYLXAXGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanine7 carboxylic acid

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